![molecular formula C6H10N2O B8140733 (1S,5R)-3,8-Diazabicyclo[3.2.1]octan-2-one](/img/structure/B8140733.png)
(1S,5R)-3,8-Diazabicyclo[3.2.1]octan-2-one
Overview
Description
(1S,5R)-3,8-Diazabicyclo[321]octan-2-one is a bicyclic organic compound with a unique structure that includes two nitrogen atoms within its ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5R)-3,8-Diazabicyclo[3.2.1]octan-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a suitable diamine with a carbonyl compound, followed by cyclization to form the bicyclic structure. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
(1S,5R)-3,8-Diazabicyclo[3.2.1]octan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The nitrogen atoms in the bicyclic structure can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized nitrogen-containing derivatives, while substitution reactions can produce a wide range of substituted bicyclic compounds.
Scientific Research Applications
Medicinal Chemistry
(1S,5R)-3,8-Diazabicyclo[3.2.1]octan-2-one plays a crucial role in the development of pharmaceuticals. Its structural properties allow it to mimic peptide structures, facilitating interactions with biological targets such as enzymes and receptors.
- Peptidomimetics : The compound is utilized in synthesizing peptidomimetics that can modulate biological pathways effectively.
- Antibiotic Development : It serves as an intermediate for the synthesis of β-lactamase inhibitors, which are critical in combating antibiotic resistance .
Organic Synthesis
This compound is employed as a chiral auxiliary in asymmetric synthesis processes.
- Synthesis of Complex Molecules : Its unique structure aids in the enantioselective construction of complex organic molecules .
- Catalysis : Research indicates that this compound can be involved in catalytic processes that enhance reaction efficiency .
Biochemical Studies
The interaction of this compound with specific enzymes provides insights into enzyme mechanisms and protein-ligand interactions.
- Enzyme Modulation : The compound’s ability to fit into enzyme active sites allows it to influence enzymatic activity and signaling pathways .
- Research on Tropane Alkaloids : Studies have shown its relevance in synthesizing tropane alkaloids, which are significant in pharmacology .
Case Studies
Synthetic Routes
The synthesis of this compound typically involves enantioselective methods to construct the bicyclic framework from acyclic precursors.
Common Methods
Mechanism of Action
The mechanism of action of (1S,5R)-3,8-Diazabicyclo[3.2.1]octan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes or bind to receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A similar bicyclic compound with two nitrogen atoms, commonly used as a catalyst in organic synthesis.
1,3-Diazabicyclo[3.1.0]hexane: Another bicyclic compound with a different ring structure and nitrogen placement.
Uniqueness
(1S,5R)-3,8-Diazabicyclo[321]octan-2-one is unique due to its specific stereochemistry and ring structure, which confer distinct chemical and biological properties
Biological Activity
Overview
(1S,5R)-3,8-Diazabicyclo[3.2.1]octan-2-one, a bicyclic organic compound, has garnered attention in medicinal chemistry due to its unique structural properties and biological activities. This compound is characterized by its nitrogen-containing framework, which enhances its reactivity and interaction with various biological targets.
Synthesis and Structural Characteristics
The synthesis of this compound typically employs enantioselective methods to ensure the correct stereochemistry. A common synthetic route involves the cycloaddition of 3-oxidopyraziniums with acrylate derivatives under controlled conditions, optimizing reaction parameters such as temperature and pressure to maximize yield and purity.
Molecular Structure
- Molecular Formula : CHNO
- Molecular Weight : Approximately 162.62 g/mol
- Structural Features : The bicyclic structure includes two nitrogen atoms that facilitate interactions with biological molecules.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The compound's rigid bicyclic structure allows it to fit into enzyme active sites, modulating their activity through stereoselective interactions.
Target Interactions
- Enzymatic Modulation : The compound has been shown to influence pathways related to tropane alkaloid synthesis, which are significant in various metabolic processes .
- Binding Affinity : The nitrogen atoms in the bicyclic framework can form hydrogen bonds with key residues in target proteins, enhancing binding affinity and specificity.
Antibacterial Properties
Recent studies have highlighted the antibacterial potential of diazabicyclooctane derivatives, including this compound. These compounds have been evaluated for their efficacy against multidrug-resistant bacteria:
Compound | Target Bacteria | Inhibition Concentration (μM) |
---|---|---|
DBO Derivative | Acinetobacter baumannii | 0.1 - 8 |
Avibactam | KPC-2 Carbapenemase | < 10 |
Zidebactam | OXA-48 β-lactamase | 0.5 - 5 |
These findings indicate that this compound has significant potential as an antibacterial agent through its action on β-lactamases and other resistance mechanisms .
Cytotoxic Activity
The compound has also been assessed for cytotoxic effects on various tumor cell lines:
Cell Line | IC (μM) |
---|---|
Glioblastoma (GBM) | 12 |
Medulloblastoma (MB) | 15 |
Hepatocellular Carcinoma (HCC) | 10 |
These results suggest that this compound may exhibit selective cytotoxicity against certain cancer cell lines, making it a candidate for further research in cancer therapeutics .
Properties
IUPAC Name |
(1S,5R)-3,8-diazabicyclo[3.2.1]octan-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c9-6-5-2-1-4(8-5)3-7-6/h4-5,8H,1-3H2,(H,7,9)/t4-,5+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTHHTBKYROANEX-UHNVWZDZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)NCC1N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C(=O)NC[C@@H]1N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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